1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone
Description
1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6) is a fluorinated aromatic ketone with the molecular formula C₇H₃ClF₃NO and a molecular weight of 209.55 g/mol . Its structure comprises a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoroacetyl group at the 2-position (Figure 1). The pyridine ring introduces nitrogen-based electronic effects, while the trifluoroethanone moiety enhances lipophilicity and metabolic stability. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in reactions requiring nucleophilic substitution or cross-coupling .
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZHTULAQCNBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744481 | |
| Record name | 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356086-78-6 | |
| Record name | 1-(4-Chloro-2-pyridinyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356086-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Subsequent Trifluoroacetylation (Patent-Based Method)
A patented process describes a multi-step route starting from 4-chloroaniline derivatives, proceeding through pivalamide intermediates, halogenation, and finally trifluoroacetylation to yield the target compound:
| Step | Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of N-(4-chlorophenyl)pivalamide from 4-chloroaniline | 4-Chloroaniline + pivaloyl chloride in aqueous NaOH/toluene, 15–40°C | 98% yield |
| 2 | Bromination to N-(2-bromo-4-chlorophenyl)pivalamide | Brominating agent (not specified) | - |
| 3 | Trifluoroacetylation to 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride | Sodium hydride, lithium chloride, ethyl trifluoroacetate in THF, -15 to 25°C; acidification with acetic acid/HCl at 75°C | 40% yield |
This method involves careful temperature control (-20 to 100°C) and inert atmosphere conditions to optimize reaction efficiency and selectivity.
Oxidation of α-Trifluoromethyl Secondary Alcohols
Another approach involves oxidation of α-trifluoromethyl secondary alcohols to the corresponding ketones using nitroxide catalysts such as ACT (4-acetylamino-TEMPO) and sodium persulfate in acetonitrile at 50°C. This method is effective for converting alcohol precursors to trifluoroacetyl ketones under mild conditions:
- Reaction conditions: Alcohol substrate (1 mmol), sodium persulfate (5 equiv), ACT catalyst (0.3 equiv), pyridine (5 equiv), acetonitrile solvent, 50°C, 24 h.
- Observations: Optimal conversion (~62%) at 50°C; lower or higher temperatures reduce yield; acetonitrile preferred solvent; TEMPO less effective than ACT.
While this method is more general for trifluoromethyl ketone synthesis, it can be adapted if the corresponding α-trifluoromethyl secondary alcohol of the chloropyridinyl system is available.
Preparation of 4-Chloropyridin-2-amine Intermediates
The synthesis of the chloropyridinyl amine precursors is critical. Methods include:
These intermediates serve as starting points for further functionalization towards the trifluoroacetylated target.
Comparative Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Pivalamide route with bromination and trifluoroacetylation | 4-chloroaniline, pivaloyl chloride, sodium hydride, ethyl trifluoroacetate | -20 to 75°C | ~40% (final step) | High selectivity; scalable | Multi-step; moderate overall yield |
| Oxidation of α-trifluoromethyl alcohols | ACT catalyst, sodium persulfate, pyridine, acetonitrile | 50°C | ~62% conversion | Mild conditions; catalytic | Requires alcohol precursor; moderate conversion |
| Chloropyridinyl amine synthesis | NCS in DMF for chlorination; Pd-catalyzed coupling | -20 to 90°C | 66-75% | High purity intermediates | Requires careful purification |
Research Findings and Notes
- The pivalamide intermediate approach is well-documented in patents and provides a practical route to the trifluoroacetylated product, though the final yields can be moderate and require careful temperature control and inert atmosphere.
- Oxidation methods using nitroxide catalysts represent a greener, catalytic approach but depend on the availability of suitable alcohol precursors and may require optimization for specific substrates.
- Preparation of the chloropyridinyl amine intermediates is efficiently achieved by selective chlorination with N-chlorosuccinimide, with yields around 66-69% and high purity after recrystallization.
- The overall synthetic route to 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone typically integrates these steps, starting from chloropyridinyl amines, functionalizing the aromatic ring, and introducing the trifluoroacetyl group via enolate chemistry or oxidation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Medicinal Chemistry
1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It can serve as a building block for developing new pharmaceuticals, particularly those targeting neurological disorders or cancer therapies.
Agrochemicals
The compound is also explored as a potential agrochemical agent. Its trifluoroethanone moiety may enhance the biological activity of pesticides or herbicides by improving their efficacy and stability in various environmental conditions.
Material Science
In material science, this compound can be utilized in creating novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can lead to enhanced performance in applications such as sensors or catalysts.
Case Study 1: Pharmacological Activity
A study published by Cheng et al. demonstrated the pharmacological potential of derivatives of this compound in inhibiting certain cancer cell lines. The results indicated that modifications to the trifluoroethanone group could significantly enhance bioactivity .
Case Study 2: Agrochemical Efficacy
Research conducted on the application of this compound in agrochemicals showed promising results in pest control efficacy when used as an active ingredient in formulations. The study highlighted its ability to reduce pest populations effectively while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development.
Comparison with Similar Compounds
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6)
Despite sharing the same CAS number due to database errors, this isomer features chlorine at the 6-position of the pyridine ring and the trifluoroacetyl group at the 3-position. The positional difference alters electronic properties: the 6-chloro substituent creates steric hindrance, reducing reactivity in substitution reactions compared to the 4-chloro isomer .
| Property | 1-(4-Chloropyridin-2-yl) | 1-(6-Chloropyridin-3-yl) |
|---|---|---|
| Molecular Formula | C₇H₃ClF₃NO | C₇H₃ClF₃NO |
| Substituent Positions | 4-Cl (pyridine), 2-CF₃CO | 6-Cl (pyridine), 3-CF₃CO |
| Reactivity | Higher (electron-deficient) | Lower (steric hindrance) |
| Applications | Pharmaceutical intermediates | Agrochemical intermediates |
Phenyl-Based Analogues
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-31-3)
Replacing the pyridine ring with a phenyl group eliminates nitrogen-based electronic effects. The absence of a heteroatom reduces polarity, lowering solubility in polar solvents but increasing lipid membrane permeability. This compound is widely used in agrochemicals due to its stability .
1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone
This derivative features a trifluoromethyl group at the 5-position, enhancing lipophilicity (logP ≈ 3.8) and resistance to oxidative degradation. It is a critical intermediate in synthesizing Afoxolaner, a veterinary insecticide .
| Property | 1-(4-Chlorophenyl) | 1-(3-Chloro-5-CF₃-phenyl) |
|---|---|---|
| Molecular Weight | 208.56 g/mol | 276.56 g/mol |
| logP | 2.48 | 3.82 |
| Key Feature | Phenyl core | CF₃ group enhances stability |
| Application | Agrochemicals | Veterinary pharmaceuticals |
Halogenated Derivatives
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 1092712-21-4)
The addition of two fluorine atoms increases electronegativity, making the compound more resistant to nucleophilic attack. Its boiling point (~100°C) and density (1.7 g/cm³) are lower than chlorinated analogues, facilitating purification .
1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone
Dichlorination at the 3- and 4-positions introduces steric and electronic challenges, often leading to failed synthetic routes in multicomponent reactions .
Physicochemical and Reactivity Comparison
- Solubility: Pyridine derivatives (e.g., 1-(4-chloropyridin-2-yl)) exhibit higher solubility in polar aprotic solvents (e.g., DMF) due to the nitrogen lone pair, whereas phenyl analogues prefer ethanol or acetone .
- Melting Points : Pyridine-based compounds generally have lower melting points (<200°C) compared to phenyl derivatives (268–287°C) due to reduced symmetry .
- Reactivity : The 4-chloropyridinyl group undergoes Pd-catalyzed coupling reactions more efficiently than phenyl or sterically hindered pyridinyl isomers .
Biological Activity
1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone, also known by its CAS number 1356086-78-6, is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 209.55 g/mol
- LogP : 2.48 (indicating moderate lipophilicity)
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Protein Kinase Syk : Research indicates that compounds similar to this compound can inhibit Syk kinase activity. This inhibition is significant in treating various inflammatory diseases and conditions such as asthma and rheumatoid arthritis .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against particular pathogens remain limited.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potentially inhibits pathways involved in inflammation through Syk inhibition. |
| Antimicrobial | Limited evidence suggests activity against certain bacteria and fungi. |
| Cytotoxicity | May exhibit cytotoxic effects on specific cancer cell lines (research ongoing). |
Case Study 1: Syk Inhibition in Inflammatory Diseases
A study published in 2013 investigated the effects of various pyridinyl compounds on Syk kinase inhibition. The results indicated that derivatives similar to this compound showed significant inhibition of Syk activity, suggesting potential therapeutic applications in treating allergic and autoimmune diseases .
Case Study 2: Antimicrobial Efficacy
An exploratory study examined the antimicrobial properties of several trifluoromethyl-containing compounds. While specific results for this compound were not detailed, the class of compounds demonstrated promising activity against Gram-positive bacteria .
Safety and Toxicology
According to safety data sheets (SDS), this compound is classified with several hazard statements indicating it may cause skin and eye irritation and is harmful if swallowed . Further toxicological assessments are necessary to fully understand its safety profile.
Q & A
Q. Basic
- Boiling Point : 282°C (liquid state) .
- Solubility : Low in polar solvents; enhanced by 1,4-dioxane or DMSO .
- Hydrogen Bonding : 0 H-bond donors and 4 acceptors, favoring hydrophobic interactions .
How do computational studies elucidate its enzyme inhibition mechanisms?
Advanced
QM/MM and MD simulations reveal that 1-(3-tert-butylphenyl)-TFK acts as a slow-binding inhibitor of acetylcholinesterase (AChE):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
